molecular formula C10H12N2O2 B599899 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-54-7

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B599899
CAS No.: 17422-54-7
M. Wt: 192.218
InChI Key: PVXOIYWWBOZBCJ-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that have significant importance in medicinal chemistry due to their diverse biological activities. The nitro group at the 8th position of the benzo[b]azepine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitro-substituted benzylamine with a suitable cyclizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the nitro group, resulting in different chemical and biological properties.

    8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    8-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine:

Uniqueness: The presence of the nitro group at the 8th position in 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-5-4-8-3-1-2-6-11-10(8)7-9/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOIYWWBOZBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676928
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-54-7
Record name 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At −10° C., 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.9 g, 13 mmol) was added dropwise to a solution of KNO3 (3 g, 30 mmol) in H2SO4 (50 mL). The mixture was stirred for 40 min, poured over crushed ice, basified with aq. ammonia to pH 13, and extracted with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4 and concentrated to give 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a black solid (1.3 g, 51%), which was used without further purification.
Quantity
1.9 g
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3 g
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

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